(r)-(-)-alpha-Methylhistamine dihydrobromide (r)-(-)-alpha-Methylhistamine dihydrobromide Very potent, high affinity H3 agonist (KD = 50.3 nM) that displays > 200-fold selectivity over H4 receptors. Inhibits H3-mediated histamine synthesis and release in the CNS and stimulates H4-mediated eosinophil shape change (EC50 = 66 nM). 
Brand Name: Vulcanchem
CAS No.: 868698-49-1
VCID: VC0004188
InChI: InChI=1S/C6H11N3.2BrH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m1../s1
SMILES: CC(CC1=CN=CN1)N.Br.Br
Molecular Formula: C6H13Br2N3
Molecular Weight: 286.999

(r)-(-)-alpha-Methylhistamine dihydrobromide

CAS No.: 868698-49-1

Cat. No.: VC0004188

Molecular Formula: C6H13Br2N3

Molecular Weight: 286.999

* For research use only. Not for human or veterinary use.

(r)-(-)-alpha-Methylhistamine dihydrobromide - 868698-49-1

Specification

Description Very potent, high affinity H3 agonist (KD = 50.3 nM) that displays > 200-fold selectivity over H4 receptors. Inhibits H3-mediated histamine synthesis and release in the CNS and stimulates H4-mediated eosinophil shape change (EC50 = 66 nM). 
CAS No. 868698-49-1
Molecular Formula C6H13Br2N3
Molecular Weight 286.999
IUPAC Name (2R)-1-(1H-imidazol-5-yl)propan-2-amine;dihydrobromide
Standard InChI InChI=1S/C6H11N3.2BrH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m1../s1
Standard InChI Key RWHNAAABSGVRDT-ZJIMSODOSA-N
SMILES CC(CC1=CN=CN1)N.Br.Br

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